

# Application Note: Analysis of XPS Data for Aluminum Sulfide Thin Films

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## Compound of Interest

Compound Name: aluminum(III) sulfide

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.<sup>[1]</sup> This makes it an indispensable tool for the characterization of thin films, where surface properties are critical to performance.<sup>[1]</sup> This application note provides a detailed protocol for the acquisition and analysis of XPS data for aluminum sulfide ( $Al_xS_y$ ) thin films. Aluminum sulfide is a material of interest in various applications, including as a semiconductor and in the development of phosphor materials. Accurate characterization of its surface chemistry is crucial for optimizing its synthesis and performance.

## Experimental Protocol

This section outlines the necessary steps for preparing samples and acquiring high-quality XPS data from aluminum sulfide thin films.

### 2.1. Sample Handling and Preparation

Proper sample handling is critical to avoid surface contamination that can obscure the true composition of the film.

- Handling: Always use powder-free nitrile gloves and clean, stainless steel tweezers when handling samples. Manipulate samples by their edges to avoid touching the analysis area.[2]  
[3]
- Mounting:
  - Securely mount the aluminum sulfide thin film sample onto a standard XPS sample holder using conductive, ultra-high vacuum (UHV) compatible double-sided tape (e.g., copper or carbon tape).[4]
  - If the film is on an insulating substrate, a conductive bridge (e.g., a small strip of carbon tape) can be made from the top surface of the film to the sample holder to aid in charge dissipation.[4]
- Air-Sensitive Samples: Aluminum sulfide can be sensitive to moisture and air. If the film is reactive, sample preparation should be performed in an inert atmosphere (e.g., a glove box). The sample can then be transferred to the XPS instrument via a vacuum transfer vessel to prevent exposure to ambient conditions.[2][3][5]
- In-Situ Cleaning (Optional): If surface contamination (e.g., adventitious carbon or native oxides) is present, it may be removed using in-situ ion sputtering (e.g., with  $\text{Ar}^+$  ions).[1][3] Caution: Ion sputtering can induce chemical changes, such as preferential sputtering of sulfur, which would alter the surface stoichiometry. Use low ion beam energies and short sputtering times, and analyze a non-sputtered area for comparison.

## 2.2. Instrumentation and Data Acquisition

- Instrument: A modern XPS instrument equipped with a monochromatic X-ray source (e.g.,  $\text{Al K}\alpha$ ) is required for high-resolution spectra.[1]
- Vacuum: The analysis chamber must be under ultra-high vacuum (UHV) conditions, typically  $< 1 \times 10^{-8}$  mbar, to prevent surface contamination during analysis.
- Charge Neutralization: Aluminum sulfide may be insulating, leading to surface charging during analysis.[6] This effect shifts the entire spectrum to higher binding energies. Use a low-energy electron flood gun and/or an ion gun to neutralize surface charge.[6][7][8][9]

- Acquisition Parameters:
  - Survey Scan: Acquire a wide-energy survey scan (e.g., 0-1200 eV binding energy) at a high pass energy (e.g., 160 eV) to identify all elements present on the surface.
  - High-Resolution Scans: Acquire high-resolution, narrow scans for the elements of interest: Al 2p, S 2p, O 1s (to check for oxidation), and C 1s (for charge referencing). Use a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution.

## Data Processing and Analysis Protocol

### 3.1. Energy Calibration (Charge Correction)

Since charging is common with aluminum sulfide samples, the binding energy scale must be corrected. The most common method is to reference the adventitious carbon C 1s peak.

- After data acquisition, locate the C 1s high-resolution spectrum.
- Identify the main component corresponding to aliphatic carbon (C-C, C-H).
- Shift the entire binding energy scale of all spectra so that this C 1s peak is positioned at 284.8 eV.

### 3.2. Peak Fitting and Deconvolution

- Background Subtraction: Apply a suitable background model to each high-resolution spectrum. A Shirley background is commonly used for thin films.
- Al 2p Spectrum:
  - The Al 2p peak from aluminum compounds is typically a single, symmetric peak because its spin-orbit splitting (~0.4 eV) is not resolved by standard instruments.[10][11]
  - Fit the Al 2p envelope with Gaussian-Lorentzian (Voigt) peak shapes. Expect a primary peak for Al-S bonds. Additional peaks at higher binding energy may indicate the presence of aluminum oxides (Al-O) or hydroxides (Al-OH).[12][13]
- S 2p Spectrum:

- The S 2p peak is a spin-orbit doublet (S 2p<sub>3/2</sub> and S 2p<sub>1/2</sub>). When fitting, constrain the doublet as follows:
  - Separation: Fix the energy separation between the 2p<sub>3/2</sub> and 2p<sub>1/2</sub> peaks to ~1.18 eV.  
[\[14\]](#)
  - Area Ratio: Fix the area ratio of the 2p<sub>3/2</sub> to 2p<sub>1/2</sub> peaks to 2:1.  
[\[14\]](#)
  - Peak Width (FWHM): Constrain the FWHM of both peaks to be equal.
- Fit separate doublets for each chemical state of sulfur present. Sulfide (S<sup>2-</sup>) is the expected primary species. Higher binding energy doublets may indicate polysulfides, elemental sulfur, or oxidized sulfur species like sulfates (SO<sub>4</sub><sup>2-</sup>).

### 3.3. Quantitative Analysis

The atomic concentration of each element can be calculated from the integrated peak areas of the high-resolution spectra and their respective Relative Sensitivity Factors (RSFs).

- Determine the integrated peak area (A) for each element (e.g., Al 2p, S 2p, O 1s). For S 2p, this is the total area of the S 2p<sub>3/2</sub> and S 2p<sub>1/2</sub> doublet.
- Divide each peak area by the instrument-specific RSF for that transition ( $I = A / RSF$ ).  
[\[15\]](#)  
[\[16\]](#)
- Calculate the atomic concentration (C) for an element 'x' using the formula:
  - $C_x (\%) = (I_x / \sum I_i) * 100$  where  $\sum I_i$  is the sum of all normalized peak intensities.

## Data Interpretation and Presentation

### 4.1. Chemical State Identification

The binding energy of a core-level electron is sensitive to the chemical environment of the atom. By comparing the measured binding energies to literature values, the chemical states can be identified.

Table 1: Typical Binding Energies for Aluminum and Sulfur Species. This table summarizes the expected binding energy ranges for Al 2p and S 2p<sub>3/2</sub> peaks, which are essential for identifying

the chemical states in the thin film.

Element	Peak	Chemical State	Approximate Binding Energy (eV)	Reference(s)
Aluminum	Al 2p	Al-S (Aluminum Sulfide)	~73.5 - 74.5	[12][17]
Al-O (Aluminum Oxide)		~74.0 - 75.5	[10][13]	
Al-OH (Aluminum Hydroxide)		~75.0 - 76.0	[12]	
Sulfur	S 2p <sub>3/2</sub>	S <sup>2-</sup> (Sulfide)	~161.0 - 162.5	[14]
S <sub>2</sub> <sup>2-</sup> /S <sub>n</sub> <sup>2-</sup> (Polysulfide)		~162.5 - 163.5		
S <sup>0</sup> (Elemental Sulfur)		~164.0	[14]	
SO <sub>4</sub> <sup>2-</sup> (Sulfate)		~168.5 - 170.0	[12]	

Note: Binding energies are referenced to C 1s at 284.8 eV and can vary slightly based on film stoichiometry and instrument calibration.

#### 4.2. Quantitative Data Summary

Present the results of the quantitative analysis in a clear, tabular format.

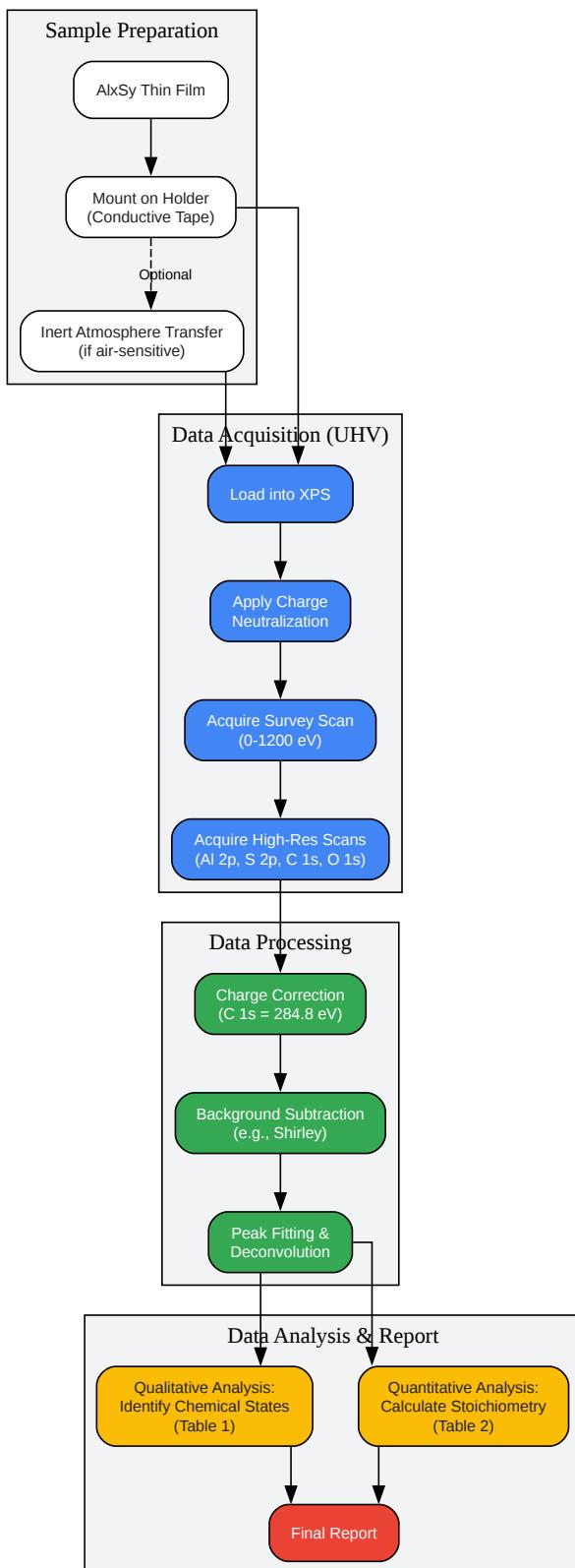
Table 2: Example Quantitative Analysis Report for an Al<sub>x</sub>S<sub>y</sub> Thin Film. This table provides a template for reporting the calculated atomic concentrations of elements detected on the film's surface.

Element	Peak	Binding Energy (eV)	Corrected Peak Area	RSF	Atomic Conc. (%)
Al	2p	74.1	15,800	0.249	38.5
S	2p	161.8	28,500	0.668	25.9
O	1s	531.5	52,300	0.780	40.8
C	1s	284.8	18,900	0.278	34.8

Note: RSF values are specific to the instrument and X-ray source (e.g., Al K $\alpha$ ).[\[18\]](#)[\[19\]](#) The example data indicates significant surface oxidation.

## Visualization of Workflow

A logical workflow diagram helps in understanding the entire process from sample to result.

[Click to download full resolution via product page](#)**Figure 1.** Workflow for XPS analysis of aluminum sulfide thin films.

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